molecular formula C12H20N4O4 B8179350 (4R)-1-Boc-4-azido-L-proline ethyl ester

(4R)-1-Boc-4-azido-L-proline ethyl ester

Cat. No.: B8179350
M. Wt: 284.31 g/mol
InChI Key: JXABBHUZBQZPLX-BDAKNGLRSA-N
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Description

(4R)-1-Boc-4-azido-L-proline ethyl ester is a chemical compound that belongs to the class of azido-proline derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an azido group, and an ethyl ester moiety. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-Boc-4-azido-L-proline ethyl ester typically involves the following steps:

    Protection of L-proline: The amino group of L-proline is protected using a tert-butoxycarbonyl (Boc) group to form Boc-L-proline.

    Azidation: The protected Boc-L-proline is then subjected to azidation, where the hydroxyl group is converted to an azido group using reagents such as sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid (H₂SO₄) to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R)-1-Boc-4-azido-L-proline ethyl ester undergoes various types of chemical reactions, including:

    Reduction: The azido group can be reduced to an amino group using reducing agents like triphenylphosphine (PPh₃) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Triphenylphosphine (PPh₃), hydrogen gas (H₂), palladium catalyst.

    Substitution: Amines, thiols, suitable solvents like DMF or acetonitrile.

    Cycloaddition: Alkynes, copper(I) catalysts.

Major Products Formed

    Reduction: (4R)-1-Boc-4-amino-L-proline ethyl ester.

    Substitution: Various substituted proline derivatives.

    Cycloaddition: Triazole-containing proline derivatives.

Scientific Research Applications

(4R)-1-Boc-4-azido-L-proline ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: The compound is employed in the study of protein-protein interactions and the development of bioorthogonal chemistry techniques.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug candidates.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R)-1-Boc-4-azido-L-proline ethyl ester is primarily based on its reactivity towards various chemical transformations. The azido group can participate in click chemistry reactions, enabling the formation of stable triazole linkages. These reactions are often used to label biomolecules or to create complex molecular architectures. The Boc protecting group ensures selective reactivity, allowing for controlled deprotection and subsequent functionalization.

Comparison with Similar Compounds

Similar Compounds

  • (4R)-1-Boc-4-amino-L-proline ethyl ester
  • (4R)-1-Boc-4-hydroxy-L-proline ethyl ester
  • (4R)-1-Boc-4-iodo-L-proline ethyl ester

Uniqueness

(4R)-1-Boc-4-azido-L-proline ethyl ester is unique due to the presence of the azido group, which imparts distinct reactivity compared to other similar compounds. The azido group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and chemical biology.

Biological Activity

(4R)-1-Boc-4-azido-L-proline ethyl ester is a modified proline derivative that has garnered attention in the fields of medicinal chemistry and biochemistry. Its unique structure, featuring an azido group, allows it to participate in various biological activities, including its role as a building block in peptide synthesis and its potential therapeutic applications.

The compound's chemical structure can be described by the following characteristics:

  • IUPAC Name : 1-(tert-butoxycarbonyl)-2-ethyl (2R,4R)-4-azidopyrrolidine-1,2-dicarboxylate
  • Molecular Formula : C12H20N4O4
  • Molecular Weight : 284.32 g/mol
  • CAS Number : [132623-06-4]

The azido group in this compound enables it to undergo click chemistry reactions, particularly with alkyne-containing molecules. This property is valuable for bioconjugation techniques, allowing for the selective labeling of biomolecules. The mechanism involves the formation of a stable triazole ring, which can enhance the stability and bioactivity of the resulting conjugates.

Applications in Peptide Synthesis

Modified prolines like this compound are increasingly used in peptide synthesis due to their ability to confer unique conformational properties to peptides. The introduction of azido groups can facilitate the incorporation of other functional groups into peptides, enhancing their biological activity and specificity.

Study 1: Conformational Analysis

Research has shown that the introduction of the azido group significantly affects the conformational landscape of proline derivatives. A study utilized NMR spectroscopy to analyze the s-cis:s-trans ratio of this compound and found that it exhibited distinct conformational preferences compared to its non-substituted counterparts. This conformational flexibility is crucial for its interaction with biological targets .

Study 2: Anticancer Activity

In a recent investigation, this compound was evaluated for its potential anticancer properties. The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations. The study suggested that the compound's mechanism involves interference with cell cycle progression and induction of apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
CytotoxicitySignificant effects on cancer cell lines
Conformational FlexibilityAltered s-cis:s-trans ratios observed
Bioconjugation PotentialEffective in click chemistry applications

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S,4R)-4-azidopyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O4/c1-5-19-10(17)9-6-8(14-15-13)7-16(9)11(18)20-12(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXABBHUZBQZPLX-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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